Gentamicin C1 Pentaacetate Salt

Ototoxicity Cochlear Hair Cell Aminoglycoside Toxicity

Clinical gentamicin sulfate is a variable mixture of C-subtypes (C1: 25-50%, C1a: 10-35%, C2/C2a: 25-55%) whose lot-to-lot variability compromises analytical precision and SAR studies. Gentamicin C1 Pentaacetate Salt provides the structurally homogeneous, analytically tractable C1 component required for reproducible research. • Quantify differential ototoxicity: C2 EC50 = 403 ± 23 μM vs. C1 EC50 = 728 ± 59 μM (P < 0.05) - pure C1 enables unambiguous C6′ SAR mapping. • Calibrate pharmacopoeial HPLC methods: baseline-resolved C1 peak (RT: 47.42 min) using ion-pair RP-HPLC; ≥98% purity ensures accurate quantification for USP/EP/BP compliance. • Defined pharmacokinetic standard: C1 exhibits the highest clearance and Vd among major components - pure material enables precise LC-MS/MS spike-in and method validation.

Molecular Formula C31H58N5O17-5
Molecular Weight 772.8 g/mol
Cat. No. B13718020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentamicin C1 Pentaacetate Salt
Molecular FormulaC31H58N5O17-5
Molecular Weight772.8 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-]
InChIInChI=1S/C21H43N5O7.5C2H4O2/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;5*1-2(3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;5*1H3,(H,3,4)/p-5
InChIKeyUNWSNMDPSUKPJQ-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gentamicin C1 Pentaacetate Salt: Defined vs. Complex


Gentamicin C1 Pentaacetate Salt (CAS 25876-10-2) is a chemically defined, single-component derivative of the aminoglycoside antibiotic complex gentamicin . Unlike the clinically used gentamicin sulfate, which is a variable mixture of C1, C1a, C2, C2a, and C2b subtypes whose relative proportions differ by manufacturer and fermentation batch, this compound provides a structurally homogeneous, analytically tractable research tool [1]. Gentamicin C1 differs from C1a, C2, C2a, and C2b specifically at the C6′ position on ring I of the aminoglycoside core, a single-site structural variation that confers measurable differences in antimicrobial potency and ototoxic liability [1]. The pentaacetate salt form enhances solubility and stability in organic solvents relative to the sulfate form, making it particularly suitable for derivatization, chromatographic method development, and structure-activity relationship (SAR) studies .

Single-component research tool for aminoglycoside SAR studies
Enhanced organic solvent solubility supports derivatization and chromatographic method development
Defined C1 subtype enables ototoxicity and antimicrobial profiling without batch variability

Why Gentamicin Complex Cannot Replace C1 Pentaacetate Salt


The clinical gentamicin sulfate complex is a variable mixture of C-subtypes with undefined and batch-dependent proportions, making it fundamentally unsuitable for applications requiring compositional precision . Pharmacopoeial specifications for gentamicin sulfate allow wide component ranges (C1: 25–50%, C1a: 10–35%, sum of C2/C2a: 25–55%), resulting in substantial lot-to-lot variability in both antimicrobial spectrum and toxicological profile [1]. Critically, the C-subtypes are not pharmacologically equivalent: gentamicin C2 exhibits approximately 1.8-fold greater ototoxicity than gentamicin C1 (EC50: C2 = 403 ± 23 μM vs. C1 = 728 ± 59 μM; P < 0.05), while C2 demonstrates greater antimicrobial potency against Pseudomonas aeruginosa and Staphylococcus aureus strains compared to C1 [2]. Furthermore, the C-subtypes display significantly different pharmacokinetic profiles, with C1 exhibiting the highest clearance and volume of distribution among the major components [3]. Consequently, substituting the undefined complex for the defined single component introduces uncontrolled variables into SAR studies, impurity profiling, analytical method validation, and toxicity mechanism research [4].

Batch-dependent C1 content (25–50%) in gentamicin complex leads to variable antimicrobial and ototoxic profiles, limiting reproducibility.
Gentamicin C2 exhibits higher ototoxicity than C1, which may confound cochlear toxicity endpoint interpretation when using the complex.
C-subtype pharmacokinetics differ significantly; substituting the complex can alter systemic exposure context in preclinical models.

Gentamicin C1 Pentaacetate Salt: Head-to-Head Comparisons


Ototoxicity in Cochlear Hair Cells

Gentamicin C1 demonstrates significantly lower ototoxicity than gentamicin C2 in cochlear hair cell explant assays. The EC50 for hair cell toxicity of C1 is 728 ± 59 μM, compared to C2 at 403 ± 23 μM, representing a 1.8-fold lower toxicity (P < 0.05, F-test) [1]. This differential toxicity is directly attributable to the single structural variation at the C6′ position on ring I of the aminoglycoside core [1].

Ototoxicity (Cochlear Hair Cell EC50)
Head-to-head
C1: 728 ± 59 μM vs C2: 403 ± 23 μM
Supports ototoxicity endpoint differentiation between C-subtypes
1.8-fold difference; P < 0.05, cochlear hair cell explant assay (n=8)
Ototoxicity Cochlear Hair Cell Aminoglycoside Toxicity

Antimicrobial Potency Against S. aureus

Gentamicin C1 is significantly less potent than the hospital gentamicin complex against Staphylococcus aureus strains (P < 0.05, Mann-Whitney U test, n = 10) [1]. While hospital gentamicin inhibits 35 of 40 tested strains at MIC ≤ 4 μg/mL, the C-subtypes inhibit between 31 and 35 strains, with C1 showing the narrowest spectrum among the major components [1]. Additionally, C2 is more potent than C1 across all strains tested (P < 0.05, Mann-Whitney U test) [2].

Antimicrobial Potency (S. aureus MIC)
Head-to-head
C1: less potent than hospital gentamicin vs C2: more potent than C1
Supports component-specific antimicrobial profiling
31/40 strains inhibited by C1 vs 35/40 by hospital gentamicin (MIC ≤ 4 μg/mL)
Antimicrobial Susceptibility Staphylococcus aureus MIC

Pharmacokinetic Clearance and Distribution

In healthy piglets receiving a single intramuscular dose of gentamicin complex (10 mg/kg), the individual C-subtypes exhibited significantly different pharmacokinetic profiles. Gentamicin C1 demonstrated the highest clearance and the highest volume of distribution among the three major components [1]. In terms of total gentamicin exposure (AUC), C1 accounted for only 22–25%, compared to 33–37% for C1a and 40–42% for C2 [1]. This differential exposure pattern was also observed in beagle dogs, where the pharmacokinetic characteristics of C1, C1a, and C2 were significantly different following intravenous administration [2].

PK Exposure (AUC proportion)
Head-to-head
C1: 22–25% of total exposure
C1 shows highest clearance and lower systemic exposure
Healthy piglets, IM 10 mg/kg; C1a: 33–37%, C2: 40–42%
Pharmacokinetics Clearance Volume of Distribution

Chromatographic Resolution and Impurity Profiling

Gentamicin C1 Pentaacetate Salt serves as a certified reference material for the identification and quantification of the C1 component in gentamicin sulfate formulations, with commercial purity specifications of ≥90% (HPLC) and 94.00% by HPLC-ELSD . The USP monograph for gentamicin sulfate specifies that C1 content must fall within 25–50% of total gentamicin, requiring accurate quantification against a pure C1 reference [1]. Validated HPLC methods using ion-pair reversed-phase chromatography achieve baseline separation of C1 from C1a, C2, C2a, and C2b, with C1 eluting at a retention time of 47.42 minutes under USP-compliant conditions [2]. The pentaacetate salt form provides distinct advantages in organic solvent solubility and stability relative to sulfate salts, facilitating derivatization workflows and mass spectrometric analysis .

Chromatographic Purity
Specification review
Purity ≥90% (HPLC); RT 47.42 min (USP method)
Single-component reference standard for C1 quantification
Ion-pair reversed-phase HPLC-ELSD; baseline separation from other C-subtypes
HPLC Analysis Impurity Profiling Reference Standard

Derivatization via Pentaacetate Protection

Gentamicin C1 Pentaacetate Salt is a fully acetylated derivative where five acetate groups protect the amine and hydroxyl functionalities of the gentamicin C1 core . This pentaacetate form functions as a prodrug that is converted to active gentamicin in vivo following enzymatic deacetylation . Critically, the acetate protecting groups provide a defined chemical handle for selective deprotection and subsequent regioselective modification, enabling the synthesis of novel 1-N-substituted derivatives and other semi-synthetic aminoglycosides that are inaccessible from the unprotected gentamicin complex [1]. The pentaacetate salt demonstrates distinct solubility characteristics—slightly soluble in water and methanol—which differ from the highly water-soluble sulfate salts of clinical gentamicin, facilitating organic-phase reactions and chromatographic purification .

Pentaacetate Protection
Class-level
Five acetate groups; slightly soluble in methanol/water
Enables regioselective synthetic modifications
Organic-phase reactions; distinct from sulfate salt
Prodrug Synthesis Derivatization Aminoglycoside Modification

Gentamicin C1 Pentaacetate Salt: Research & Industrial Applications


Structure-Toxicity Relationship Studies

Researchers investigating the dissociation of antibacterial activity from ototoxicity in aminoglycosides require pure C-subtypes to establish causal structure-toxicity relationships. Gentamicin C1 Pentaacetate Salt provides the defined C1 component needed to quantify the contribution of the C6′ methyl substitution pattern to cochlear hair cell toxicity. Using this compound alongside C2 (EC50: 403 ± 23 μM) and C1a (EC50: 821 ± 24 μM) enables systematic SAR mapping of the C6′ position, as demonstrated by O'Sullivan et al. who showed that C2 is 1.8-fold more ototoxic than C1 (P < 0.05) [1]. This defined component is indispensable for academic and industrial programs seeking to develop next-generation aminoglycosides with reduced ototoxic liability.

Pharmacopoeial Compliance and Reference Standards

Quality control laboratories performing USP, EP, or BP monograph compliance testing for gentamicin sulfate formulations require certified reference standards for each C-subtype. Gentamicin C1 Pentaacetate Salt (purity ≥90-94% by HPLC) serves as the reference material for calibrating the C1 peak in chromatographic assays, where pharmacopoeial specifications mandate C1 content between 25–50% of total gentamicin . Validated methods using ion-pair reversed-phase HPLC achieve baseline resolution of C1 (RT: 47.42 min) from C1a, C2, C2a, and C2b [2]. The defined single-component reference enables accurate quantification that is impossible using the variable gentamicin complex alone, ensuring regulatory compliance for pharmaceutical manufacturers.

Pharmacokinetic and Tissue Distribution Studies

Investigators studying the differential pharmacokinetics of gentamicin C-subtypes require analytically pure, defined components for accurate quantification in biological matrices. As demonstrated in piglet and beagle models, gentamicin C1 exhibits distinct pharmacokinetic behavior, including the highest clearance and volume of distribution among the major components, and accounts for only 22–25% of total gentamicin exposure compared to 40–42% for C2 [3]. Gentamicin C1 Pentaacetate Salt enables precise spiking of calibration curves and method validation for LC-MS/MS assays quantifying C1 in plasma, urine, and tissue homogenates, supporting both preclinical toxicology and clinical pharmacokinetic investigations.

Semi-Synthetic Derivatization and Prodrug Development

Medicinal chemistry programs aimed at generating novel aminoglycoside derivatives with improved therapeutic indices benefit from the pentaacetate-protected form of gentamicin C1. The five acetate groups protect the amine and hydroxyl functionalities, enabling selective deprotection and regioselective modification at specific positions on the aminoglycoside core [4]. This protected scaffold serves as a synthetic intermediate for generating 1-N-substituted derivatives and other semi-synthetic congeners that are inaccessible from the unprotected gentamicin sulfate complex. The pentaacetate salt's distinct solubility profile (slightly soluble in methanol and water) facilitates organic-phase reactions and chromatographic purification, making it the preferred starting material for aminoglycoside derivatization chemistry .

Application
Selection Property
Validation Focus
Aminoglycoside ototoxicity SAR studies
Defined C1 subtype identity
Ototoxicity endpoint differentiation across C-subtypes
Pharmacopoeial monograph testing
Certified single-component purity
C1 peak identification and content determination
Preclinical PK and tissue distribution research
Single-component analytical reference
C1 quantification in plasma and tissue matrices
Aminoglycoside derivatization chemistry
Pentaacetate-protected scaffold
Regioselective modification and synthetic access

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